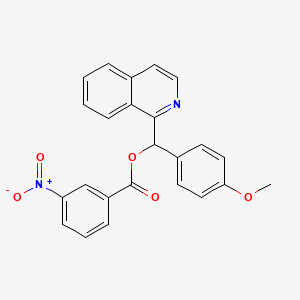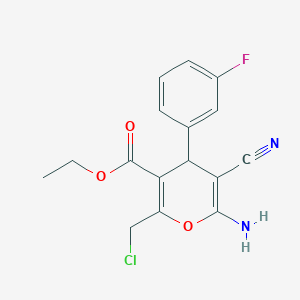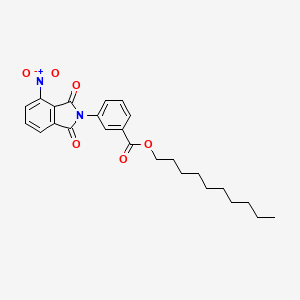![molecular formula C39H34N4O4S B11565860 4-methyl-N-(4-{[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]carbonyl}benzyl)-N-(quinolin-8-yl)benzenesulfonamide](/img/structure/B11565860.png)
4-methyl-N-(4-{[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]carbonyl}benzyl)-N-(quinolin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-(QUINOLIN-8-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its intricate structure, which includes a quinoline moiety, a sulfonamide group, and multiple aromatic rings. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-(QUINOLIN-8-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-[(4-METHYLPHENYL)METHOXY]BENZALDEHYDE with hydrazine to form the corresponding hydrazone.
Coupling with 4-METHYLBENZENESULFONYL CHLORIDE: The hydrazone intermediate is then reacted with 4-METHYLBENZENESULFONYL CHLORIDE in the presence of a base such as triethylamine to form the sulfonamide linkage.
Introduction of the Quinoline Moiety: The final step involves the coupling of the sulfonamide intermediate with QUINOLIN-8-YLAMINE under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-(QUINOLIN-8-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
4-METHYL-N-[(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-(QUINOLIN-8-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-(QUINOLIN-8-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signaling Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-[(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-(QUINOLIN-8-YL)BENZENE-1-SULFONAMIDE
- 4-METHYL-N-[(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-(QUINOLIN-8-YL)BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-METHYL-N-[(4-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-(QUINOLIN-8-YL)BENZENE-1-SULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C39H34N4O4S |
|---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-4-[[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]methyl]benzamide |
InChI |
InChI=1S/C39H34N4O4S/c1-28-8-12-32(13-9-28)27-47-35-20-16-30(17-21-35)25-41-42-39(44)34-18-14-31(15-19-34)26-43(48(45,46)36-22-10-29(2)11-23-36)37-7-3-5-33-6-4-24-40-38(33)37/h3-25H,26-27H2,1-2H3,(H,42,44)/b41-25+ |
InChI Key |
FVUMXCHPYXIDSI-UACWCTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)CN(C4=CC=CC5=C4N=CC=C5)S(=O)(=O)C6=CC=C(C=C6)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)CN(C4=CC=CC5=C4N=CC=C5)S(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11565783.png)
![2-[(2-Fluorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11565788.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11565789.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11565790.png)
![3-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl 4-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl benzene-1,2-dicarboxylate](/img/structure/B11565791.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B11565796.png)
![2-Bromo-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11565805.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11565809.png)
![1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B11565815.png)

![2-[3-(1,3-Benzothiazol-2-yl)-5-benzyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B11565817.png)


